1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride mechanism of action
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (Dasotraline)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a compound known during its clinical development as Dasotraline (SEP-225289). Dasotraline is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor (TRI). Its primary pharmacological activity stems from the high-affinity blockade of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This inhibition leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters, thereby enhancing dopaminergic, noradrenergic, and serotonergic signaling in the central nervous system. This guide will elucidate the molecular interactions, downstream signaling effects, and the key experimental methodologies used to characterize this compound.
Introduction and Chemical Identity
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride was developed under the code name Dasotraline (SEP-225289) by Sunovion for potential therapeutic use in attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED).[1] Although development was ultimately halted, the compound remains a significant tool for CNS research due to its distinct pharmacological profile.[1]
Structurally, Dasotraline is a stereoisomer of desmethylsertraline, which is an active metabolite of the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropanamine moiety is a key structural feature.[3] It is important to distinguish Dasotraline's mechanism from other cyclopropylamine-containing compounds, many of which are known mechanism-based inhibitors of monoamine oxidases (MAO).[4][5] Dasotraline's primary action is on monoamine transporters, not on the MAO enzymes.
-
IUPAC Name: 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride[6]
-
Molecular Formula: C10H11ClF3N[6]
-
Molecular Weight: 237.65 g/mol [6]
Core Mechanism: Triple Monoamine Transporter Blockade
The central mechanism of action of Dasotraline is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[7][8] This is achieved by binding to and blocking the function of their respective transporter proteins: DAT, NET, and SERT.[10] By preventing the reabsorption of these neurotransmitters into the presynaptic neuron, Dasotraline effectively increases their concentration in the synapse, leading to prolonged and enhanced signaling at postsynaptic receptors.
Transporter Binding Affinity
The potency of Dasotraline at each monoamine transporter has been quantified through in vitro binding assays, typically measuring the half-maximal inhibitory concentration (IC50). These values demonstrate a high affinity for all three transporters, with a slight preference for the dopamine transporter.
| Transporter Target | IC50 Value (nM) |
| Dopamine Transporter (DAT) | 4 |
| Norepinephrine Transporter (NET) | 6 |
| Serotonin Transporter (SERT) | 11 |
| Data sourced from multiple consistent findings.[7][8][11] |
This profile classifies Dasotraline as a potent SNDRI.[2] The balanced, high-affinity binding to all three major monoamine transporters is the defining characteristic of its molecular action.
Downstream Pharmacological Effects
The blockade of monoamine transporters initiates a cascade of neurophysiological changes. The immediate effect is an elevation of synaptic neurotransmitter levels. This, in turn, modulates neuronal activity through feedback mechanisms.
Modulation of Neuronal Firing Rates
In vivo electrophysiology studies have demonstrated the functional consequences of transporter blockade by Dasotraline. Acute administration of the compound leads to a dose-dependent decrease in the spontaneous firing rates of:
-
Norepinephrine (NE) neurons in the locus coeruleus (LC)
-
Dopamine (DA) neurons in the ventral tegmental area (VTA)
-
Serotonin (5-HT) neurons in the dorsal raphe (DR)
This reduction in firing rate is a classic response to reuptake inhibition and is mediated by the increased synaptic concentration of the respective neurotransmitters acting on inhibitory autoreceptors on the presynaptic neuron (α2-adrenergic, D2-dopaminergic, and 5-HT1A-serotonergic autoreceptors, respectively).[7][8]
Caption: Signaling pathway of Dasotraline as a triple reuptake inhibitor.
Key Experimental Protocols
Characterizing the mechanism of action of a compound like Dasotraline involves a suite of standardized in vitro and in vivo assays. A foundational experiment is the radioligand displacement assay, used to determine binding affinity (Ki) and IC50 values.
Protocol: Radioligand Displacement Assay for DAT Affinity
This protocol describes a representative method for determining the IC50 of Dasotraline at the human dopamine transporter (hDAT).
Objective: To quantify the concentration of Dasotraline required to displace 50% of a specific radioligand from hDAT expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing hDAT.
-
Assay Buffer (e.g., Krebs-Henseleit buffer, KHB).[12]
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: 10 µM Mazindol or 10 µM Cocaine.[12]
-
Dasotraline stock solution (in DMSO, serially diluted in assay buffer).
-
Scintillation fluid and microplates.
-
Liquid scintillation counter.
Methodology:
-
Cell Preparation: Harvest HEK-hDAT cells and prepare a membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: To a 96-well microplate, add:
-
Total Binding Wells: Cell membrane suspension + assay buffer + [³H]-WIN 35,428.
-
Non-Specific Binding Wells: Cell membrane suspension + Mazindol (or other displacer) + [³H]-WIN 35,428.
-
Experimental Wells: Cell membrane suspension + varying concentrations of Dasotraline + [³H]-WIN 35,428.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of Dasotraline.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for a radioligand displacement assay.
Conclusion and Future Directions
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (Dasotraline) is a well-characterized triple reuptake inhibitor with high affinity for dopamine, norepinephrine, and serotonin transporters. Its mechanism of action is centered on the competitive blockade of these transporters, leading to increased synaptic availability of monoamines and subsequent modulation of neuronal network activity. The compound's distinct pharmacological profile, differentiated from structurally related MAO inhibitors, makes it a valuable research tool for investigating the roles of monoaminergic systems in complex neurological and psychiatric disorders. Further research could explore the nuanced downstream signaling pathways affected by its balanced triple reuptake inhibition profile compared to more selective agents.
References
- Dasotraline hydrochloride (SEP-225289 hydrochloride) | Serotonin Transporter Inhibitor. (n.d.). Selleck Chemicals.
- Dasotraline (SEP 225289) | Serotonin Transporter Inhibitor. (n.d.). MedchemExpress.com.
- 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. (n.d.). PubChem.
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal.
- RTI-111 | 150653-91-1. (n.d.). Biosynth.
- Dasotraline - Sumitomo Pharma. (2023). AdisInsight.
- Dichloropane (EVT-371299) | 146725-34-0. (n.d.). EvitaChem.
- 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3. (n.d.). Smolecule.
- Dasotraline. (n.d.). Wikipedia.
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Fuller, R. W., et al. (1983). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. Biochemical Pharmacology.
- Dichloropane. (n.d.). PsychonautWiki.
- Dichloropane. (n.d.). WikiMed.
- Dasotraline. (n.d.). GoDrug.
- Dichloropane. (n.d.). Wikipedia.
- Winn, M., et al. (1975). N-cyclopropyltryptamines, potent monoamine oxidase inhibitors. Journal of Medicinal Chemistry.
- 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. (n.d.). MySkinRecipes.
- 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride. (n.d.).
- Sørensen, L., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).
- 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine. (n.d.). PubChem.
- Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic.
- 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine. (n.d.). Smolecule.
- Salamone, J. D., et al. (2018). A Novel and Selective Dopamine Transporter Inhibitor, (S)
- 1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem.
- Dopamine Transporter | Inhibitors. (n.d.). MedChemExpress.
- Gsandtner, I., et al. (2017). A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats. Frontiers in Behavioral Neuroscience.
- Kinase Inhibitors on Dopamine Transporter Signaling P
- 1-(3-fluorophenyl)cyclopropanamine hydrochloride. (n.d.). Fluorochem.
- 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride. (n.d.). BLD Pharm.
- trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. (n.d.). CymitQuimica.
- 1-(Fluoromethyl)cyclopropanamine Hydrochloride. (n.d.). ChemScene.
Sources
- 1. Dasotraline - Wikipedia [en.wikipedia.org]
- 2. Dasotraline [medbox.iiab.me]
- 3. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Frontiers | A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats [frontiersin.org]
